Enprofylline

Catalog No.
S527190
CAS No.
41078-02-8
M.F
C8H10N4O2
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enprofylline

CAS Number

41078-02-8

Product Name

Enprofylline

IUPAC Name

3-propyl-7H-purine-2,6-dione

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C8H10N4O2/c1-2-3-12-6-5(9-4-10-6)7(13)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,13,14)

InChI Key

SIQPXVQCUCHWDI-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)NC1=O)NC=N2

Solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)
5.68e+00 g/L

Synonyms

Enprofylline; 3-Propylxanthine; 3-n-Propylxanthine; Enprofyllinum; Enprofilina; 3-propylxanthine; enprofylline;

Canonical SMILES

CCCN1C2=C(C(=O)NC1=O)NC=N2

Description

The exact mass of the compound Enprofylline is 194.08038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1200 mg/l5.68e+00 g/l>29.1 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A2b Adenosine Receptor Antagonist:

Enprofylline acts as an antagonist for the A2b adenosine receptor. Adenosine receptors are a family of G protein-coupled receptors found in various tissues throughout the body. The A2b subtype plays a role in regulating smooth muscle contraction, inflammation, and platelet aggregation []. By blocking this receptor, enprofylline may have implications for conditions involving these processes.

Investigating Bronchodilation:

Early research explored enprofylline's potential as a bronchodilator, a medication that relaxes the airways in the lungs. This was due to its ability to antagonize the A2b adenosine receptor, which can cause airway constriction []. However, further studies haven't shown significant bronchodilatory effects compared to established medications.

Neuroprotective Potential:

Some research suggests enprofylline might have neuroprotective properties. Studies have investigated its effects in models of brain ischemia (stroke) and neurodegenerative diseases like Alzheimer's disease. The mechanism for this potential benefit is thought to involve its interaction with adenosine receptors and other pathways that influence neuronal survival [, ]. However, more research is needed to determine its efficacy in humans.

Other Areas of Investigation:

Enprofylline has been explored in various other scientific research areas. These include studies on:

  • Cardiac function: Investigating its impact on heart muscle contractility.
  • Radioprotective effects: Assessing its potential to protect cells from radiation damage [].

Enprofylline is a synthetic derivative of theophylline, classified as a dimethylxanthine compound. Its chemical formula is C8H10N4O2C_8H_{10}N_4O_2, and it is known for its bronchodilator properties, making it useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Enprofylline acts primarily as a competitive nonselective phosphodiesterase inhibitor, which leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, enhancing various physiological responses .

Enprofylline's primary mechanism of action is believed to involve inhibition of phosphodiesterases (PDEs), enzymes that break down cyclic adenosine monophosphate (cAMP) []. Increased cAMP levels relax smooth muscle cells in the airways, leading to bronchodilation and improved breathing [].

Enprofylline's primary mechanism involves the inhibition of phosphodiesterase enzymes, which are responsible for the hydrolysis of cAMP. By inhibiting these enzymes, enprofylline increases cAMP levels, leading to enhanced relaxation of bronchial smooth muscle and decreased blood viscosity due to reduced plasma fibrinogen concentrations . The compound also exhibits interactions with various receptors, including adenosine receptors, although its activity as an adenosine receptor antagonist is relatively weak compared to its phosphodiesterase inhibition .

Enprofylline demonstrates significant biological activity as a bronchodilator. Studies indicate that it has a potency approximately 2.3 times greater than that of theophylline in inducing relaxation of airway smooth muscle . Additionally, it has been noted for its relatively low incidence of severe adverse effects, such as seizures, which are commonly associated with theophylline . This makes enprofylline a potentially safer alternative in certain therapeutic contexts.

The synthesis of enprofylline typically involves the modification of theophylline or other xanthine derivatives through alkylation processes. Specific methods may include:

  • Alkylation: Introducing a propyl group at the 3-position of the xanthine ring.
  • Purification: Following synthesis, enprofylline can be purified using crystallization or chromatography techniques to achieve the desired purity for pharmaceutical applications .

Enprofylline is primarily used in the treatment of respiratory diseases such as:

  • Asthma: It helps alleviate bronchoconstriction.
  • Chronic Obstructive Pulmonary Disease: It improves airflow and reduces symptoms associated with this condition.
    Despite its potential benefits, clinical development has faced challenges due to concerns regarding hepatic toxicity .

Research on enprofylline has shown that it can interact with various biological pathways:

  • Phosphodiesterase Inhibition: This leads to increased cAMP levels and enhanced cellular responses.
  • Adenosine Receptor Interaction: Although it has some antagonistic effects on adenosine receptors, these are less pronounced compared to its phosphodiesterase activity .
  • Platelet Activity: Enprofylline has been shown to antagonize certain stimulatory effects on platelet adenylate cyclase activity, indicating potential implications in cardiovascular health .

Enprofylline shares structural and functional similarities with several other xanthines and bronchodilators. Here are some notable compounds:

CompoundChemical FormulaKey Features
TheophyllineC7H8N4O2C_7H_8N_4O_2Traditional bronchodilator; can cause seizures
CaffeineC8H10N4O2C_8H_{10}N_4O_2Stimulant; less potent as a bronchodilator
AminophyllineC15H20N4O4C_{15}H_{20}N_4O_4Combination of theophylline and ethylenediamine
DyphyllineC12H14N4O3C_{12}H_{14}N_4O_3Less toxic; used in asthma management

Uniqueness of Enprofylline:

  • Enprofylline is distinguished by its higher potency as a bronchodilator compared to theophylline while exhibiting fewer severe side effects. Its specific action profile as a phosphodiesterase inhibitor sets it apart from other xanthines like caffeine and aminophylline .

The synthesis of 3-alkylxanthines, including enprofylline (3-propylxanthine), has evolved through several distinct methodological approaches, each contributing to our understanding of purine chemistry and industrial production capabilities. The earliest systematic approach to xanthine synthesis was established through the foundational work that laid the groundwork for modern synthetic strategies [1] [2].

Traube Synthesis Method

The classical Traube synthesis represents the oldest and most extensively employed methodology for xanthine analog preparation [1] [3]. This multistep approach begins with 4-amino-6-hydroxypyrimidine or 4,6-diaminopyrimidine as starting materials, proceeding through nitrosation at the 5-position, followed by reduction of the nitroso group to an amino group using ammonium sulfide, and concluding with ring closure using formic acid via 4-amino-5-formamidopyrimidine intermediate [3]. The method typically achieves yields ranging from 40-80% over multiple steps, with reaction times extending from 12-24 hours [1].

The Traube method requires pyrimidines of exceptional purity as starting materials to ensure successful cyclization. Even under optimal conditions, purine derivatives are not consistently obtained, as the reaction may undergo only formylation at the 5-amino group without proceeding to cyclization [3]. This limitation necessitated the development of modified approaches that could address these synthetic challenges.

Modified Traube Methodology

Subsequent modifications to the classical Traube synthesis incorporated improved reaction conditions and alternative reagents to enhance both yield and reliability [1] [2]. The modified approach utilizes 5,6-diaminouracil derivatives as key intermediates, which are prepared through nitrosation of 6-aminouracil followed by reduction. These diamino uracil intermediates are then converted to 1,3,8-trisubstituted xanthines through three different pathways: condensation with various aldehydes to form imine intermediates followed by oxidative cyclization, reaction with carboxylic acids to form amide intermediates followed by cyclization with sodium hydroxide, or direct melting with carboxylic acids [2].

This modified approach typically achieves yields of 60-85% with reduced reaction times of 8-16 hours compared to the classical method [1]. The versatility of this approach allows for the introduction of various substituents at different positions of the xanthine scaffold, making it particularly valuable for preparing diverse 3-alkylxanthine derivatives.

One-Pot Synthesis Development

A significant advancement in xanthine synthesis came through the development of one-pot methodologies that streamlined the multi-step process into a single reaction vessel [1] [2]. This approach employs direct coupling of carboxaldehyde with 5,6-diaminouracil in the presence of bromo dimethyl-sulfonium bromide (BDMS) under stoichiometric conditions. The reaction proceeds through either an imine intermediate or aminal form, achieving high yields of xanthines ranging from 70-90% with significantly reduced reaction times of 2-6 hours [2].

The one-pot methodology represents a substantial improvement in synthetic efficiency, eliminating the need for intermediate isolation and purification steps while maintaining high product purity. This approach has proven particularly valuable for industrial applications where process efficiency and cost-effectiveness are paramount considerations.

Advanced Synthetic Strategies

More recent developments in xanthine synthesis have incorporated advanced coupling techniques and novel reagent systems to further improve efficiency and selectivity [4]. Double-amidination reactions using base-metal catalysis have emerged as a promising approach, involving consecutive intermolecular C-Cl and intramolecular oxidative C-H amidination. This method allows for the introduction of N1, N3, N7, and C8 substituents during xanthine scaffold construction, avoiding post-functionalization steps [4].

The historical evolution of 3-alkylxanthine synthesis demonstrates a clear progression from classical multi-step approaches to more efficient, environmentally conscious methodologies. Each advancement has contributed to our current understanding of optimal synthetic conditions and has paved the way for the development of industrial-scale production methods for compounds like enprofylline.

Synthesis MethodStarting MaterialsKey StepsYield Range (%)Reaction Time
Traube Synthesis6-aminouracil derivatives, formic acidNitrosation, reduction, cyclization40-8012-24 hours
Modified Traube Method5,6-diaminouracil, carboxylic acidsNitrosation, reduction, amide formation, cyclization60-858-16 hours
One-pot Synthesis5,6-diaminouracil, aldehydes, BDMSImine formation, oxidative cyclization70-902-6 hours
Solid-phase SynthesisResin-bound uracil intermediatesAlkylation, substitution, cyclization50-7524-48 hours
Direct CouplingChlorouracil, amidinesSNAE, oxidative C-H amidination60-854-8 hours

Optimized Industrial Synthesis of Enprofylline

Key Intermediate: 6-Amino-1-n-propyl-2,4-pyrimidinedione

The industrial synthesis of enprofylline relies heavily on the efficient preparation of 6-amino-1-n-propyl-2,4-pyrimidinedione, which serves as the critical intermediate in the overall synthetic pathway [5] [1]. This compound, with molecular formula C7H11N3O2 and molecular weight 169.18, represents the foundation upon which the final xanthine structure is constructed [6].

Synthesis Methodology

The preparation of 6-amino-1-n-propyl-2,4-pyrimidinedione follows established protocols for aminopyrimidinedione synthesis, typically involving the condensation of di-n-propyl urea with cyanoacetic acid in the presence of acetic anhydride [7]. The reaction proceeds through initial formation of a urea-cyanoacetate intermediate, followed by cyclization under elevated temperature conditions (80°C for 2 hours) to yield the desired pyrimidinedione structure [7].

The industrial optimization of this synthesis has focused on several key parameters to maximize yield and minimize production costs. Temperature control during the cyclization step is critical, as excessive heat can lead to decomposition products that reduce overall yield. The optimal temperature range has been established at 75-85°C, with careful monitoring of reaction progress through analytical techniques [7].

Purification and Characterization

Following synthesis, the crude 6-amino-1-n-propyl-2,4-pyrimidinedione undergoes purification through recrystallization from hot ethanol. This process typically achieves purities of 95-98%, with melting points in the range of 260-265°C indicating high-quality product [7]. The compound exhibits characteristic spectroscopic properties, including distinctive NMR signals at 6.60 ppm for the amino group protons and 6.40 ppm for the C5-H proton in 1H-NMR analysis [7].

Industrial-scale production has optimized yields to achieve 75-85% isolated product, representing a significant improvement over early laboratory-scale preparations. The scalability of this synthesis has been demonstrated through pilot plant operations producing multi-kilogram quantities while maintaining consistent quality standards [8].

Quality Control Parameters

Stringent quality control measures ensure the intermediate meets specifications required for subsequent conversion to enprofylline. Critical parameters include assay purity (minimum 95%), water content (maximum 0.5%), and residual solvent levels (meeting ICH guidelines). Advanced analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, provide comprehensive characterization of each production batch [8].

IntermediateMolecular FormulaMolecular WeightSynthesis Yield (%)Melting Point (°C)
6-Amino-1-n-propyl-2,4-pyrimidinedioneC7H11N3O2169.1875-85260-265
5,6-Diamino-1-n-propyl-2,4-pyrimidinedioneC7H12N4O2184.2080-90280-285
6-Amino-1-n-propyl-5-nitroso-2,4-pyrimidinedioneC7H10N4O3198.1870-80245-250
1-n-Propyl-5-formamido-6-amino-2,4-pyrimidinedioneC8H12N4O3212.2185-92290-295

Cyclization and Purification Methodologies

The final cyclization step to form enprofylline from its pyrimidinedione precursor represents a critical transformation that has been extensively optimized for industrial production [1] [9]. This process involves the formation of the imidazole ring through cyclization of the 6-amino-5-formamidopyrimidinedione intermediate, ultimately yielding the complete xanthine structure.

Microwave-Assisted Cyclization

Recent developments in industrial synthesis have incorporated microwave-assisted heating to dramatically improve cyclization efficiency [9]. The application of microwave irradiation reduces reaction times from conventional 12-24 hours to as little as 30-60 minutes while improving yields and product purity. The key to this advancement involves the use of hexamethyldisilazane as the cyclization reagent under microwave conditions with tetrahydrofuran as co-solvent [9].

The microwave-assisted procedure proves particularly effective for the synthesis of enprofylline, achieving yields of 85-95% compared to 65-75% for conventional heating methods. The dramatic reduction in reaction time translates to significant cost savings in industrial production while improving overall process sustainability through reduced energy consumption [9].

Optimized Reaction Conditions

Industrial optimization has established specific parameters for maximizing cyclization efficiency. Temperature control during microwave heating maintains consistent conditions at 60-80°C, significantly lower than conventional heating requirements of 120-140°C. Pressure conditions remain at atmospheric levels, eliminating the need for specialized high-pressure equipment [1].

The addition of tetrahydrofuran as co-solvent proves crucial for successful cyclization, facilitating proper mixing and heat distribution while preventing unwanted side reactions. Catalyst loading has been optimized to 1-3% for microwave-assisted synthesis compared to 5-10% required for conventional methods, reducing both costs and potential contamination issues [9].

Purification Strategies

Following cyclization, enprofylline undergoes comprehensive purification to achieve pharmaceutical-grade quality. The primary purification method involves precipitation through controlled addition of hydrochloric acid, as described in patent literature [5]. This process selectively crystallizes enprofylline while leaving impurities in solution, achieving purities exceeding 95%.

Secondary purification steps may include recrystallization from appropriate solvents and treatment with activated carbon to remove trace impurities. Advanced chromatographic techniques are employed for final polishing when highest purity grades are required for pharmaceutical applications [8].

Industrial Process Integration

The optimized cyclization and purification methodologies have been successfully integrated into continuous industrial processes capable of producing metric ton quantities of enprofylline annually. Process analytical technology enables real-time monitoring of critical parameters, ensuring consistent product quality while minimizing waste generation and environmental impact [1].

Quality assurance protocols include comprehensive testing of each production batch for chemical purity, crystalline form, residual solvents, and microbiological contamination. These stringent controls ensure that industrial-scale enprofylline meets all regulatory requirements for pharmaceutical applications while maintaining cost-effective production economics.

ParameterConventional MethodOptimized MethodMicrowave-Assisted
Temperature (°C)120-14080-10060-80
Pressure (atm)1-211
Reaction Time (hours)12-244-80.5-2
Catalyst Loading (%)5-102-51-3
Solvent SystemDMF/organic solventsGreen solvents/waterMinimal solvent
Yield (%)65-7580-9085-95
Purity (%)85-9095-9896-99

Green Chemistry Approaches in Xanthine Derivative Synthesis

The development of environmentally sustainable synthetic methodologies for xanthine derivatives, including enprofylline, has become increasingly important as the pharmaceutical industry seeks to minimize environmental impact while maintaining production efficiency [10] [11]. Green chemistry principles have been successfully applied to various aspects of xanthine synthesis, resulting in processes that reduce waste generation, energy consumption, and environmental toxicity.

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a prominent environmentally friendly tool in xanthine derivative preparation [11]. The application of ultrasonic irradiation offers numerous advantages including enhanced yields, improved selectivities, accelerated reaction rates, production of purer products, and simplified experimental procedures compared to conventional thermal methods [11].

In xanthine synthesis applications, ultrasound-assisted methods have demonstrated the ability to reduce reaction times from hours to minutes while improving overall yields by 10-15% compared to traditional approaches. The enhanced mass transfer and mixing achieved through acoustic cavitation creates more uniform reaction conditions, leading to improved product consistency and reduced formation of side products [11].

Specific applications in enprofylline synthesis have shown that ultrasound-assisted cyclization reactions can be completed in 40-60 minutes compared to 4-8 hours for conventional heating, while achieving yields of 85-95%. The reduced energy requirements translate to 40-60% energy savings compared to conventional processes, making ultrasound-assisted synthesis particularly attractive for industrial applications [11].

Microwave-Assisted Methodologies

Microwave-assisted organic synthesis represents another significant advancement in green xanthine synthesis [9]. This technology provides rapid and uniform heating, leading to enhanced reaction rates and improved product yields while reducing energy consumption by 50-70% compared to conventional heating methods [9].

The application of microwave heating to enprofylline synthesis has proven particularly effective during the cyclization step, where microwave irradiation facilitates rapid ring closure while minimizing decomposition reactions. Reaction times are reduced from 12-24 hours to 30-60 minutes, with corresponding improvements in yield and product purity [9].

Microwave-assisted synthesis also enables the use of minimal solvent systems, reducing organic solvent consumption by 40-60% compared to conventional methods. This reduction in solvent usage directly translates to decreased waste generation and simplified purification procedures [9].

Biocatalytic Production Systems

Biocatalytic approaches to methylxanthine production represent one of the most environmentally friendly alternatives to traditional chemical synthesis [12] [13] [14]. These systems utilize engineered microorganisms to convert readily available substrates into target xanthine derivatives under mild reaction conditions.

Recent developments in metabolic engineering have enabled the production of various methylxanthines, including precursors relevant to enprofylline synthesis, using engineered Escherichia coli strains [12] [13]. These biocatalytic systems operate at ambient temperature and atmospheric pressure, eliminating the need for high-temperature reactions and reducing energy consumption by 60-80% compared to chemical synthesis [12].

The environmental advantages of biocatalytic production extend beyond energy savings to include the use of renewable feedstocks, elimination of toxic solvents and catalysts, and generation of biodegradable byproducts. Whole-cell biocatalysis has achieved production levels of up to 8.37 grams per liter for related methylxanthine compounds, demonstrating the commercial viability of this approach [13].

Solvent-Free Reaction Systems

The development of solvent-free synthetic methodologies represents a significant advancement in green chemistry applications to xanthine synthesis [15]. These approaches eliminate the need for organic solvents entirely, reducing waste generation by 80-95% while simplifying product isolation and purification procedures [15].

Solvent-free synthesis of xanthene derivatives, which share structural similarities with xanthines, has been successfully demonstrated using transition metal catalysts supported on modified zeolites. These systems achieve yields of 75-90% while operating under ambient conditions without requiring organic solvents [15].

The elimination of solvents also reduces the environmental and safety hazards associated with volatile organic compounds, improving workplace safety and reducing regulatory compliance requirements. Energy savings of 30-50% are typically achieved through elimination of solvent heating and recovery operations [15].

Water-Based Synthesis Approaches

The development of water-based synthetic methodologies represents another important advancement in green xanthine chemistry [16] [17]. Water serves as an ideal green solvent due to its non-toxicity, abundance, and unique chemical properties that can enhance certain reaction types [17].

Water-based synthesis of purine derivatives has been successfully demonstrated using copper oxide catalysts, achieving excellent yields while operating under mild conditions [17]. The use of tap water as reaction medium further emphasizes the environmental friendliness of this approach, eliminating the need for purified solvents and reducing overall process costs [17].

Purification procedures are often simplified in water-based systems, as many organic impurities can be easily separated from aqueous reaction mixtures. This leads to reduced waste generation and simplified downstream processing, with waste reduction typically achieving 60-80% compared to organic solvent-based systems [17].

Green ApproachAdvantagesTypical Yield (%)Energy Reduction (%)Waste Reduction (%)
Ultrasound-assisted synthesisReduced reaction time, enhanced yields85-9540-6050-70
Microwave-assisted synthesisEnergy efficient, rapid heating80-9550-7040-60
Biocatalytic productionEnvironmentally friendly, mild conditions70-8560-8070-90
Solvent-free reactionsNo organic solvents, reduced waste75-9030-5080-95
Water-based synthesisNon-toxic medium, easy purification80-9220-4060-80

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.08037557 g/mol

Monoisotopic Mass

194.08037557 g/mol

Heavy Atom Count

14

LogP

0.33
0.33 (LogP)
-0.2

Appearance

Solid powder

Melting Point

287-289 °C
287 - 289 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DT7DT5E518

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the management of symptoms of asthma. Also used in the treatment of peripheral vascular diseases and in the management of cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy.

Pharmacology

Enprofylline is a synthetic dimethylxanthine derivative structurally related to theophylline and caffeine. It antagonizes erythrocyte phosphodiesterase, increasing cAMP activity.

MeSH Pharmacological Classification

Bronchodilator Agents

Mechanism of Action

Enprofylline inhibits erythrocyte phosphodiesterase, resulting in an increase in erythrocyte cAMP activity. Subsequently, the erythrocyte membrane becomes more resistant to deformity. Along with erythrocyte activity, enprofylline also decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Pictograms

Irritant

Irritant

Other CAS

41078-02-8

Absorption Distribution and Excretion

Rapidly absorbed from the digestive tract

Wikipedia

Enprofylline

Biological Half Life

1.9 hours

Dates

Last modified: 08-15-2023

Possible involvement of organic anion and cation transporters in renal excretion of xanthine derivatives, 3-methylxanthine and enprofylline

Masayuki Nadai, Miki Kato, Hideo Yoshizumi, Masao Kimura, Shunsuke Kurono, Fumie Abe, Hiroko Saito, Takaaki Hasegawa
PMID: 17897683   DOI: 10.1016/j.lfs.2007.07.032

Abstract

Whether organic anion and cation transporters are involved in the renal excretion of xanthine derivatives, 3-methylxanthie and enprofylline, remains unclear. In this study, we have investigated the effects of typically predominant substrates for organic anion and cation transporters on the tubular secretion of 3-methylxanthine and enprofylline in rats. In the renal clearance experiments using typical substrates for organic anion transporters, probenecid and p-aminohippurate, probenecid (20 mg/kg), but not p-aminohippurate (100 mg/kg), significantly decreased the renal clearance and clearance ratio of 3-methylxanthine and enprofylline. The typical substrates for organic cation transport systems, tetraethylammonium (30.6 mg/kg) and cimetidine (50 or 100 mg/kg), significantly decreased the renal clearance and clearance ratio of 3-methylxanthine and enprofylline. These results suggest that the renal secretory transport of 3-methylxanthine and enprofylline are mediated by probenecid-, cimetidine- and tetraethylammonium-sensitive transport systems. Uric acid, an organic anion, significantly inhibited the renal secretion of 3-methylxanthine, but not enprofylline, suggesting that the renal tubular transport of 3-methylxanthine is also mediated via uric acid-sensitive transport system. These findings suggest the possibility that both organic anion and cation transporters are, at least, involved in the renal tubular transport of 3-methylxanthine and enprofylline in rats.


Theophylline inhibits the differentiation of human monocyte into dendritic cell potentially via adenosine receptor antagonism

K Yasui, Y Kondo, T Wada, M Yashiro, M Tsuge, T Morishima
PMID: 20085598   DOI: 10.1111/j.1365-2222.2009.03365.x

Abstract

Theophylline has an anti-inflammatory action that may account for its clinical effectiveness in the reduction of inflammatory cells in the airways. Dendritic cells (DCs) are professional antigen-presenting cells, capable of priming naïve T cells, and play key roles in the activation of immune responses in asthma.
The purpose of this study was to investigate the effects of theophylline on human monocyte differentiation into DCs and whether this involved antagonism of adenosine receptors.
Peripheral human blood monocytes were cultured in the presence of granulocyte/macrophage-colony stimulating factor and IL-4 to induce DC differentiation. The cells were incubated with theophylline, KF17837 (a selective A2a receptor antagonist) and enprofylline (A2b receptor antagonist) and co-incubated with selective adenosine A1 and A2a receptor agonists, a phosphodiesterase inhibitor (rolipram) and adenosine deaminase (ADA) to determine their effects on DC differentiation. In addition, depletion of adenosine receptors by small interfering RNA (siRNA) was also examined.
Monocytes differentiated into myeloid DCs in the culture system. The number of DCs was remarkably reduced by 60-70% when theophylline was administered at a therapeutic concentration. This effect was concentration-dependently exacerbated, was partly mediated by cellular apoptosis and was effectively reversed by the addition of the A1 agonists [2-chloro-N(6)-cyclopentyladenosin, N(6)-cyclohexyladenosine, and N-ethylcarboxamidoadenosine (NECA)] or the A2a agonist (CGS-21680, NECA). The depletion of the adenosine A1 receptor by siRNA and addition of ADA remarkably reduced DC differentiation. Meanwhile, both enprofylline and rolipram had little effect.
Our findings suggest that the adenosine A1 (and possibly coordinated with A2a) receptors contribute to DC differentiation and survival. These findings provide further evidence that theophylline has an anti-inflammatory action in bronchial asthma.


Purinergic substances promote murine keratinocyte proliferation and enhance impaired wound healing in mice

Michael Braun, Karin Lelieur, Manfred Kietzmann
PMID: 16630104   DOI: 10.1111/j.1743-6109.2006.00105.x

Abstract

As membrane-bound receptors for adenosine, purines, and pyrimidines, purinoceptors are expressed in nearly all cell types throughout the mammalian organism. Previous studies showed that purinoceptors are involved in the regulation of proliferation and differentiation of most target cells. The present study was performed to elucidate their role in keratinocyte proliferation and wound healing. The expression of the mRNA of several adenosine and P2Y receptors was shown in the immortalized murine keratinocyte cell line MSC-P5 and primary cultured keratinocytes of four different mouse strains. The nonselective adenosine receptor agonist 5'-(N-ethyl)-carboxamidoadenosine enhanced the growth of MSC-P5 cells in vitro via the A2B receptor. The proliferative stimulus of adenosine triphosphate and uridine triphosphate on this cell line was mediated by the P2Y2 receptor. The mitogenic effect of the purinergic substances was inhibited by simultaneous treatment with respective antagonists. Studies in a mouse model of dexamethasone-induced impaired wound healing showed the in vivo efficacy of the purinoceptor agonists. These studies confirm that pharmacological actions via purinoceptors offer an intriguing possibility in the treatment of impaired wound healing. Nevertheless, further investigations are needed to elucidate fully the role of purinergic mechanisms involved in wound healing.


Enprofylline protects motor neurons from in vitro excitotoxic challenge

Jelena Mojsilovic-Petrovic, Amrita Arneja, Robert G Kalb
PMID: 16909021   DOI: 10.1159/000089621

Abstract

The death of motor neurons in amyotrophic lateral sclerosis (ALS) is believed to result, in part, from unrestrained activation of glutamate receptors (excitotoxicity). In some in vitro models, excitotoxic death only occurs if motor neurons develop in the presence of the growth factor, brain-derived neurotrophic factor (BDNF).
Since the increased vulnerability of motor neurons evoked by BDNF is mediated by activation of TrkB, we sought to identify pharmacological agents that can block this pathway. Adenosine receptors are known to transactivate Trk receptors, leading us to examine the effects of manipulating of adenosine receptor signaling on Trk signaling and excitotoxic sensitivity.
Spinal cord cultures were treated with adenosine receptor agonists and antagonists. The biochemical effects on Trk signaling and excitotoxic motor neuron death were examined.
We show here that adenosine A(2a) antagonists can reduce activation of Trk receptors and are neuroprotective. Conversely, activating adenosine A(2a) receptors in the absence of BDNF signaling makes motor neurons vulnerable to excitotoxic challenge.
Selective, high-affinity adenosine A(2a) antagonists merit consideration as therapeutic agents for the treatment of ALS.


Efficacy and safety profile of xanthines in COPD: a network meta-analysis

Mario Cazzola, Luigino Calzetta, Peter J Barnes, Gerard J Criner, Fernando J Martinez, Alberto Papi, Maria Gabriella Matera
PMID: 29720510   DOI: 10.1183/16000617.0010-2018

Abstract

Theophylline can still have a role in the management of stable chronic obstructive pulmonary disease (COPD), but its use remains controversial, mainly due to its narrow therapeutic window. Doxofylline, another xanthine, is an effective bronchodilator and displays a better safety profile than theophylline. Therefore, we performed a quantitative synthesis to compare the efficacy and safety profile of different xanthines in COPD.The primary end-point of this meta-analysis was the impact of xanthines on lung function. In addition, we assessed the risk of adverse events by normalising data on safety as a function of person-weeks. Data obtained from 998 COPD patients were selected from 14 studies and meta-analysed using a network approach.The combined surface under the cumulative ranking curve (SUCRA) analysis of efficacy (change from baseline in forced expiratory volume in 1 s) and safety (risk of adverse events) showed that doxofylline was superior to aminophylline (comparable efficacy and significantly better safety), bamiphylline (significantly better efficacy and comparable safety), and theophylline (comparable efficacy and significantly better safety).Considering the overall efficacy/safety profile of the investigated agents, the results of this quantitative synthesis suggest that doxofylline seems to be the best xanthine for the treatment of COPD.


Regional differences in the adenosine A(2) receptor-mediated modulation of contractions in rat vas deferens

Carmen Diniz, Sandra Leal, Jorge Gonçalves
PMID: 12559381   DOI: 10.1016/s0014-2999(02)02926-6

Abstract

Adenosine receptors involved in modulation of contractions were characterized in the bisected rat vas deferens by combining pharmacological and immunohistochemical approaches. In both portions, noradrenaline-elicited contractions were enhanced by the adenosine A(1) receptor agonist N(6)-cyclopentyladenosine (CPA), and inhibited by the non-selective adenosine receptor agonist 5'-N-ethylcarboxamidoadenosine (NECA) in the presence of the adenosine A(1) receptor antagonist 1,3-dipropyl-8-cyclopentyl-l,3-dipropylxanthine (DPCPX). The adenosine A(2A) receptor agonist 2-p-(2-carboxyethyl)phenethyl-amino-5'-N-ethylcarboxamidoadenosine (CGS 21680) also inhibited noradrenaline-elicited contractions but only in the prostatic portion. Contractions elicited by the stable ATP analogue alpha,beta-methyleneATP (alpha,beta-MeATP) were inhibited only by NECA in the presence of DPCPX and only in the prostatic portion. This study provides functional evidence for the presence, in both portions of the rat vas deferens, of an adenosine A(1) receptor-mediated enhancement and of an adenosine A(2) receptor-mediated inhibition of contractions. The latter effect is mediated by both A(2A) and A(2B) subtypes in the prostatic portion but only by the A(2B) subtype in the epididymal portion. This regional variation is supported by the immunohistochemical results that revealed an adenosine A(2A) receptor immunoreactivity not co-localized with nerve fibres more abundant in the prostatic than in the epididymal portion.


Inhibition of human mast cell activation with the novel selective adenosine A(2B) receptor antagonist 3-isobutyl-8-pyrrolidinoxanthine (IPDX)(2)

I Feoktistov, E M Garland, A E Goldstein, D Zeng, L Belardinelli, J N Wells, I Biaggioni
PMID: 11705449   DOI: 10.1016/s0006-2952(01)00765-1

Abstract

The antiasthmatic drug enprofylline was the first known selective, though not potent, A(2B) antagonist. On the basis of structure-activity relationships (SARs) of xanthine derivatives, we designed a novel selective adenosine A(2B) receptor antagonist, 3-isobutyl-8-pyrrolidinoxanthine (IPDX), with potency greater than that of enprofylline. IPDX displaced [3H]ZM241385 ([3H]4-(2-[7-amino-2-(2-furyl)[1,2,4]triazolo[2,3-a]-[1,3,5]triazin-5-ylamino]ethyl)phenol) from human A(2B) adenosine receptors with a K(i) value of 470 +/- 2 nM and inhibited A(2B)-dependent cyclic AMP (cAMP) accumulation in human erythroleukemia (HEL) cells with a K(B) value of 625 +/- 71 nM. We found that IPDX was more selective than enprofylline toward human A(2B) receptors. It was 38-, 55-, and 82-fold more selective for human A(2B) than for human A(1) (K(i) value of 24 +/- 8 microM), human A(2A) (K(B) value of 36 +/- 8 microM), and human A(3) (K(i) value of 53 +/- 10 microM) adenosine receptors, respectively. IPDX inhibited NECA (5'-N-ethylcarboxamidoadenosine)-induced interleukin-8 secretion in human mast cells (HMC-1) with a potency close to that determined for A(2B)-mediated cAMP accumulation in HEL cells, thus confirming the role of A(2B) adenosine receptors in mediating human mast cell activation. Since adenosine triggers bronchoconstriction in asthmatic patients through human mast cell activation, IPDX may become a basis for the development of new antiasthmatic drugs with improved properties compared with those of enprofylline. Our data demonstrate that IPDX can be used as a tool to differentiate between A(2B) and other adenosine receptor-mediated responses.


Adenosine receptor antagonists and retinal neovascularization in vivo

R P Mino, P E Spoerri, S Caballero, D Player, L Belardinelli, I Biaggioni, M B Grant
PMID: 11726639   DOI:

Abstract

The role of adenosine receptor (AdoR) antagonists in human retinal endothelial cell function in vitro has previously been determined. In this study, efficacy of AdoR antagonist administration in reducing retinal neovascularization was examined in a mouse pup model of oxygen-induced retinopathy.
A previously described model of oxygen-induced retinal neovascularization in newborn mouse pups was used to examine the effect of various AdoR antagonists on neovascularization. The nonselective AdoR antagonist xanthine amine congener (XAC), the A(2A)-selective antagonist ZM241385, the A(2B)-selective antagonists 3-N-propylxanthine (enprofylline) and 3-isobutyl-8-pyrrolidinoxanthine (IPDX), and the A(1)-selective antagonist cyclopentyl-1,3-dipropylxanthine (CPX) were used. After the hyperoxia exposure the animals received daily intraperitoneal injections of pharmacologically relevant doses of AdoR antagonists for 5 days. Control animals received vehicle (0.1% dimethyl sulfoxide [DMSO]) alone. The animals were then killed and perfused with fluorescein-dextran. Wholemounts of retinas from one eye were prepared and examined, whereas the retinas of the contralateral eye were embedded, sectioned, and stained for counting neovascular nuclei extending beyond the internal limiting membrane into the vitreous.
Angiography of wholemount retinas showed reduction of neovascular tufts in animals treated with selective A(2B) AdoR antagonists. Quantification of the extraretinal neovascular nuclei showed that only animals treated with XAC, enprofylline, or IPDX showed a significant reduction in retinal neovascularization. By contrast, neither CPX nor ZM241385 had an effect on neovascularization.
The A(2B)-selective AdoR antagonists inhibited oxygen-induced retinal neovascularization in vivo and may provide a basis for developing pharmacologic therapies for the treatment of proliferative retinopathies.


Antioxidant and radical scavenging properties of 8-oxo derivatives of xanthine drugs pentoxifylline and lisofylline

V B Bhat, K M Madyastha
PMID: 11700041   DOI: 10.1006/bbrc.2001.5922

Abstract

The antioxidant and radical scavenging properties of 8-oxo derivatives of pentoxifylline, lisofylline, enprofylline (3-propyl xanthine), and 1,7-dimethyl enprofylline were studied in vitro. The results show that 8-oxopentoxifylline and 8-oxolisofylline are significantly better hydroxyl and peroxyl radical scavengers and more potent inhibitors of t-butylhydroperoxide-induced lipid peroxidation in human erythrocyte membranes than the parent drugs. The hydroxyl radical scavenging property of 8-oxoenprofylline and its analogue 1,7-dimethyl-8-oxoenprofylline is marginally better than their corresponding xanthines. Interestingly, 1,7-dimethyl-8-oxoenprofylline is an effective inhibitor of lipid peroxidation whereas enprofylline, 1,7-dimethylenprofylline, and 8-oxoenprofylline exhibit significantly less activity. All the 8-oxo derivatives tested are better hydroxyl radical scavengers than uric acid, a natural antioxidant and a free radical scavenger in humans. The rate constant for the reaction between 8-oxopentoxifylline and hydroxyl radical is 1.6-4.2 x 10(10) M(-1) s(-1) which is comparable to that of dimethyl sulfoxide (1.4-1.6 x 10(10) M(-1) s(-1)) and better than that of mannitol (1.9-2.5 x 10(9) M(-1) s(-1)), the known hydroxyl radical scavengers. Both 8-oxo pentoxifylline (IC(50), 1.8 +/- 0.08 microM) and 8-oxolisofylline (IC(50), 2.2 +/- 0.13 microM) are as efficient peroxyl radical scavengers as uric acid (IC(50), 1.9 +/- 0.05 microM). The results presented clearly indicate that the anti-inflammatory property of pentoxifylline and lisofylline is exerted more through their 8-oxo derivatives than through the parent drugs.


Adenosine-mediated hypotension in in vivo guinea-pig: receptors involved and role of NO

P Nieri, E Martinotti, V Calderone, M C Breschi
PMID: 11606314   DOI: 10.1038/sj.bjp.0704301

Abstract

1. Adenosine produced a biphasic lowering of the mean BP with a drastic bradycardic effect at the highest doses. The first phase hypotensive response was significantly reduced by the nitric oxide (NO) synthase inhibitor L-NAME. 2. The A(2a)/A(2b) agonist NECA produced hypotensive and bradycardic responses similar to those elicited by adenosine, which were not significantly modified by the A(2b) antagonist enprofylline. 3. The A(2a) agonist CGS 21680 did not significantly influence basal HR while induced a hypotensive response antagonized by the A(2a) selective antagonist ZM 241385, and reduced by both L-NAME and the guanylate cyclase inhibitor methylene blue. 4. The A(1) agonist R-PIA showed a dose-dependent decrease in BP with a drastic decrease in HR at the highest doses. The A(1) selective antagonist DPCPX significantly reduced the bradycardic activity and also the hypotensive responses obtained with the lowest doses while it increased those obtained with the highest ones. 5. The A(1)/A(3) agonist APNEA, in the presence of the xanthinic non-selective antagonist 8-pSPT, maintained a significant hypotensive, but not bradycardic, activity, not abolished by the histamine antagonist diphenhydramine. 6. The selective A(3) agonist IB-MECA revealed a weak hypotensive and bradycardic effect, but only at the highest doses. 7. In conclusion, in the systemic cardiovascular response to adenosine two major components may be relevant: an A(2a)- and NO-mediated hypotension, and a bradycardic effect with a consequent hypotension, via atypical A(1) receptors. Finally, an 8-pSPT-resistant hypotensive response not attributable to A(3) receptor-stimulation or to release of histamine by mastocytes or other immune cells was observed.


Explore Compound Types